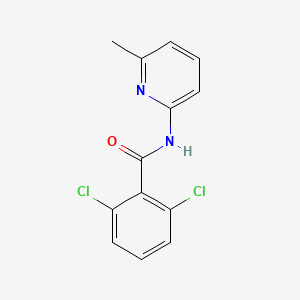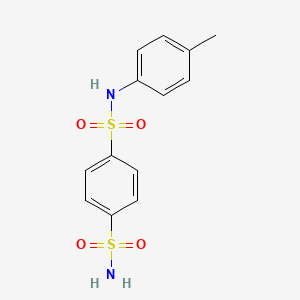
N-(4-methylphenyl)-1,4-benzenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-1,4-benzenedisulfonamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Sulindac is a member of the sulfonamide class of drugs, which are known for their anti-inflammatory and analgesic properties. The purpose of
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-1,4-benzenedisulfonamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, N-(4-methylphenyl)-1,4-benzenedisulfonamide is able to reduce inflammation and relieve pain.
Biochemical and Physiological Effects
Sulindac has a number of biochemical and physiological effects, including its ability to inhibit the activity of COX enzymes, reduce the production of prostaglandins, and decrease inflammation. Sulindac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, N-(4-methylphenyl)-1,4-benzenedisulfonamide has been shown to have an effect on the immune system, as it is able to reduce the production of certain cytokines that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulindac has a number of advantages for use in lab experiments, including its well-established safety profile, its ability to inhibit COX enzymes, and its anti-inflammatory and analgesic properties. However, there are also some limitations to the use of N-(4-methylphenyl)-1,4-benzenedisulfonamide in lab experiments. For example, N-(4-methylphenyl)-1,4-benzenedisulfonamide may have off-target effects that could interfere with the results of experiments. In addition, N-(4-methylphenyl)-1,4-benzenedisulfonamide may not be effective in all models of inflammation or pain, and its effects may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-methylphenyl)-1,4-benzenedisulfonamide. One area of interest is the development of new analogs of N-(4-methylphenyl)-1,4-benzenedisulfonamide that may be more effective or have fewer side effects than the original compound. Another area of interest is the use of N-(4-methylphenyl)-1,4-benzenedisulfonamide in combination with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further research on the mechanisms of action of N-(4-methylphenyl)-1,4-benzenedisulfonamide, as well as its potential use in the prevention and treatment of cancer and other diseases.
Métodos De Síntesis
Sulindac can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 1,4-benzenediamine in the presence of a base, such as triethylamine. This reaction produces N-(4-methylphenyl)-1,4-benzenedisulfonamide as the final product. Other methods of synthesis include the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfide, or the reaction of 4-methylbenzenesulfonyl chloride with 1,4-phenylenediamine in the presence of a reducing agent, such as sodium borohydride.
Aplicaciones Científicas De Investigación
Sulindac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. Sulindac has also been studied for its potential use in the prevention of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-N-(4-methylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-10-2-4-11(5-3-10)15-21(18,19)13-8-6-12(7-9-13)20(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXMHYMJJUFYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)benzene-1,4-disulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)

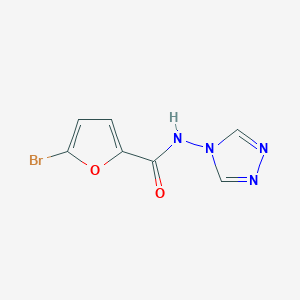
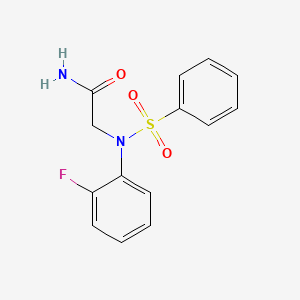
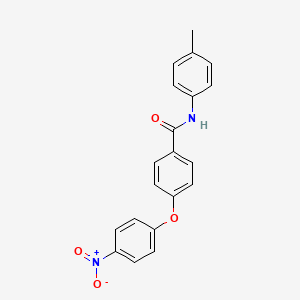



![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
